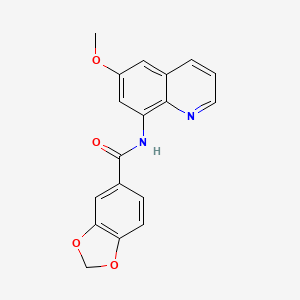

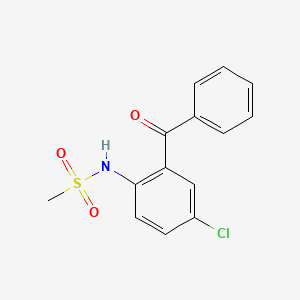

![molecular formula C20H26N2O4 B5526732 (1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)

(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of complex bicyclic compounds often involves multicomponent reactions, where diazabicyclo[2.2.2]octane derivatives play a crucial role as catalysts or intermediates. For instance, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as a catalyst in one-pot synthesis processes for tetrahydrobenzo[b]pyran derivatives, demonstrating its effectiveness in promoting reactions under environmentally friendly conditions (Tahmassebi, Bryson, & Binz, 2011). These methodologies offer several advantages, including simple workup procedures and good yields, which could be relevant for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of complex bicyclic compounds is characterized by intricate frameworks that require detailed analysis to understand. Techniques such as spectral analysis, quantum studies, and thermodynamic properties assessment provide insights into the electronic structure and stability of these molecules. For example, a study on a novel benzofuran-5-ylcarbonyl compound involved comprehensive spectral analysis and quantum studies to establish its chemical structure and investigate its stability and reactivity (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Bicyclic compounds like "(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane" undergo various chemical reactions, including ring opening, cyclization, and reductive cyclization. These reactions are crucial for modifying the chemical structure to achieve desired properties or functional groups. Studies have shown that reactions involving diazabicyclo[3.3.1]nonanes fused to pyrazole or thiazole rings can be synthesized by the reductive cyclization of m-dinitroindazoles and benzothiazoles (Puchnin et al., 2012).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1. Efficient Synthesis of Tetrahydrobenzo[b]pyran Derivatives : Research by Tahmassebi et al. (2011) shows the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives. This method highlights advantages such as environmental friendliness, good yields, and the use of water as a green solvent, suggesting potential catalytic applications of related diazabicyclo compounds in organic synthesis (Tahmassebi, Bryson, & Binz, 2011).

2. Application in the Synthesis of Biologically Active Compounds : Shirini et al. (2017) prepared a DABCO-based ionic liquid and used it as a catalyst to promote the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, important in the pharmaceutical industry. This underscores the utility of diazabicyclo derivatives as catalysts in producing biologically active molecules (Shirini, Langarudi, & Daneshvar, 2017).

Biomedical Research

3. Sigma Receptor Ligands with Cytotoxic Activity : A study by Geiger et al. (2007) on the synthesis of bicyclic σ receptor ligands from diazabicyclo derivatives showed that these compounds have high σ1 receptor affinity and inhibit cell growth in human tumor cell lines. This suggests potential applications in cancer research and therapy, demonstrating the biomedical significance of structurally similar compounds (Geiger et al., 2007).

Chemical Synthesis and Protection

4. Protection of Triols : Research on 6-Benzoyl-3,4-dihydro-(2H)-pyran for protecting triols like glycerol into specific spiro and trioxabicyclo derivatives by Baker et al. (2005) showcases the versatility of related compounds in chemical synthesis and protection strategies. This highlights the relevance of diazabicyclo derivatives in complex organic synthesis processes (Baker et al., 2005).

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-yl-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c23-20(15-2-4-18-19(9-15)26-13-25-18)22-11-14-1-3-17(22)12-21(10-14)16-5-7-24-8-6-16/h2,4,9,14,16-17H,1,3,5-8,10-13H2/t14-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEGRHAQONKWEO-WMLDXEAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CC4=C(C=C3)OCO4)C5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=C(C=C3)OCO4)C5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

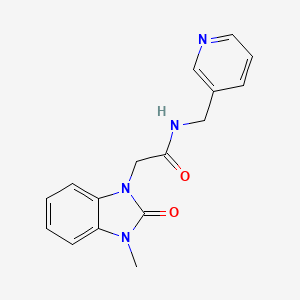

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)

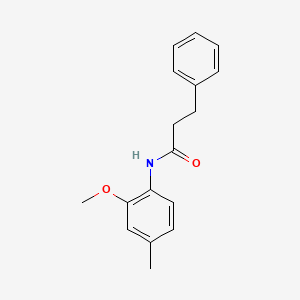

![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

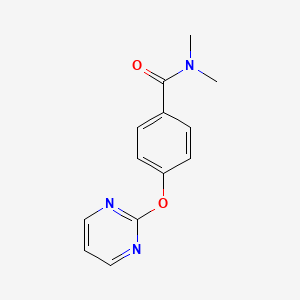

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)

![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)

![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)